molecular formula C11H8BrNO2 B13929080 6-Bromo-7-methyl-4-quinolinecarboxylic acid

6-Bromo-7-methyl-4-quinolinecarboxylic acid

Katalognummer: B13929080
Molekulargewicht: 266.09 g/mol
InChI-Schlüssel: VPQDTXRBUMYOKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-methyl-4-quinolinecarboxylic acid is a quinoline derivative with a bromine atom at the 6th position, a methyl group at the 7th position, and a carboxylic acid group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-4-quinolinecarboxylic acid typically involves the bromination of 7-methylquinoline followed by carboxylation. One common method is the bromination of 7-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-7-methylquinoline is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-methyl-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 6-Bromo-7-carboxyquinoline-4-carboxylic acid.

    Reduction: 6-Bromo-7-methyl-4-quinolinecarbinol.

    Substitution: 6-Methoxy-7-methyl-4-quinolinecarboxylic acid.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-methyl-4-quinolinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-Bromo-7-methyl-4-quinolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Bromo-4-quinolinecarboxylic acid: Lacks the methyl group at the 7th position.

    7-Methyl-4-quinolinecarboxylic acid: Lacks the bromine atom at the 6th position.

    4-Quinolinecarboxylic acid: Lacks both the bromine atom and the methyl group.

Uniqueness

6-Bromo-7-methyl-4-quinolinecarboxylic acid is unique due to the presence of both the bromine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C11H8BrNO2

Molekulargewicht

266.09 g/mol

IUPAC-Name

6-bromo-7-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H8BrNO2/c1-6-4-10-8(5-9(6)12)7(11(14)15)2-3-13-10/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

VPQDTXRBUMYOKO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC=CC(=C2C=C1Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.